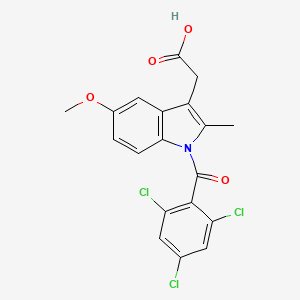

5-Methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)-1H-indole-3-acetic acid

概要

説明

L-748780は、プロ炎症性プロスタグランジンの形成に関与する酵素であるシクロオキシゲナーゼ-2(COX-2)の選択的阻害剤です。 この化合物は、COX-2を特異的に標的とすることで炎症性疾患の治療に潜在的な治療効果があることが知られています。これにより、胃の粘膜保護に重要なCOX-1酵素に影響を与えることなく、炎症と痛みを軽減します .

準備方法

合成経路と反応条件

L-748780の合成には、トリクロロベンゾイル部分の導入と、β分岐酪酸による側鎖の改変が含まれます。主な手順には以下が含まれます。

インドール核の形成: インドール核は、適切な出発物質の縮合を含む一連の反応によって合成されます。

トリクロロベンゾイル基の導入: この手順には、制御された条件下でトリクロロベンゾイルクロリドによるインドール核のアシル化が含まれます。

工業生産方法

L-748780の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 連続フロー合成や自動反応器などの高度な技術が、効率とスケーラビリティを高めるために使用される場合があります .

化学反応の分析

反応の種類

L-748780は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化して対応する酸化生成物を形成することができます。

還元: 分子内の官能基を修飾するために、還元反応を実行できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、還元により脱酸素化された化合物が生成される場合があります .

科学研究への応用

L-748780は、以下を含む幅広い科学研究への応用があります。

化学: COX-2の選択的阻害とそのプロスタグランジン合成への影響を研究するためのツール化合物として使用されます。

生物学: 炎症やその他の生理学的プロセスにおけるCOX-2の役割を調査するために、細胞および分子生物学研究で使用されます。

医学: COX-2の選択的阻害が有益な関節炎などの炎症性疾患の治療に潜在的な治療効果があります。

科学的研究の応用

L-748780 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the selective inhibition of COX-2 and its effects on prostaglandin synthesis.

Biology: Employed in cellular and molecular biology research to investigate the role of COX-2 in inflammation and other physiological processes.

Medicine: Potential therapeutic applications in treating inflammatory diseases such as arthritis, where selective COX-2 inhibition is beneficial.

Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research

作用機序

L-748780は、COX-2酵素を選択的に阻害することで効果を発揮します。このメカニズムは、炎症と痛みの仲介因子であるプロスタグランジンへのアラキドン酸の変換を防ぎ、COX-2の活性部位への結合を含みます。 この選択的阻害により、非選択的COX阻害剤によく見られる胃腸系の副作用のリスクが軽減されます .

類似の化合物との比較

L-748780は、他の類似の化合物と比較して、COX-2に対する高い選択性で独特です。類似の化合物のいくつかを以下に示します。

セレコキシブ: 類似の抗炎症特性を持つ別の選択的COX-2阻害剤ですが、化学構造が異なります。

ロフェコキシブ: COX-2の選択性で知られていますが、心血管リスクのため市場から撤退されました。

バルデコキシブ: 機能は類似していますが、安全性上の懸念のために撤回されました .

L-748780は、COX-2に対する効力と選択性を高める特定の構造修飾により、研究と潜在的な治療用途に貴重な化合物となっています .

類似化合物との比較

L-748780 is unique in its high selectivity for COX-2 compared to other similar compounds. Some similar compounds include:

Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties but different chemical structure.

Rofecoxib: Known for its COX-2 selectivity but withdrawn from the market due to cardiovascular risks.

Valdecoxib: Similar in function but also withdrawn due to safety concerns .

L-748780 stands out due to its specific structural modifications, which enhance its potency and selectivity for COX-2, making it a valuable compound for research and potential therapeutic applications .

生物活性

5-Methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)-1H-indole-3-acetic acid is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C_{26}H_{21}Cl_{3}N_{2}O_{4}. Its molecular weight is approximately 426.7 g/mol . The structure features an indole moiety substituted with a methoxy group and a trichlorobenzoyl group, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Indole Derivative : Starting from 5-methoxyindole, the compound undergoes alkylation to introduce the methyl group.

- Acylation : The indole derivative is then acylated using 2,4,6-trichlorobenzoyl chloride to form the final product.

- Purification : The crude product is purified through recrystallization or chromatography.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains have shown promising results:

- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values as low as 3.12 µg/mL against Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating strong antibacterial activity .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Pseudomonas aeruginosa | 3.12 |

| Klebsiella pneumoniae | 3.12 |

Cytotoxicity

The cytotoxic potential of the compound has also been evaluated through various assays:

- Brine Shrimp Lethality Test : The compound exhibited an LC50 value of approximately 5.7 µg/mL, indicating significant cytotoxic effects on brine shrimp larvae .

Antioxidant Activity

In addition to its antimicrobial and cytotoxic properties, the compound has shown antioxidant activity:

- Total Antioxidant Capacity (TAC) : It demonstrated effective free radical scavenging ability in assays designed to measure TAC and total reducing power (TRP) .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on a series of indole derivatives including this compound found that it effectively inhibited the growth of multiple pathogens, highlighting its potential as a lead compound for antibiotic development .

- Cytotoxicity Assessment : In laboratory settings, the compound was tested against cancer cell lines where it exhibited selective cytotoxicity compared to normal cells, suggesting its potential as an anticancer agent .

特性

IUPAC Name |

2-[5-methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl3NO4/c1-9-12(8-17(24)25)13-7-11(27-2)3-4-16(13)23(9)19(26)18-14(21)5-10(20)6-15(18)22/h3-7H,8H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJUBERMAKRECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=C(C=C(C=C3Cl)Cl)Cl)C=CC(=C2)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168476 | |

| Record name | L 748780 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168086-64-4 | |

| Record name | L 748780 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168086644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L 748780 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。